molecular formula C17H30N2O8 B1322407 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid CAS No. 98469-29-5

2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid

Cat. No. B1322407
CAS RN: 98469-29-5
M. Wt: 390.4 g/mol
InChI Key: UDAZYQMVLYCKHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis of 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid is not detailed in the provided papers, the synthesis of related compounds can be inferred. For instance, the palladium bis(2,2,6,6-tetramethyl-3,5-heptanedionate) mentioned in the first paper is a catalyst that could potentially be used in the synthesis of complex organic molecules, including those with Boc-protected amines, through alkoxycarbonylation and aminocarbonylation reactions .

Molecular Structure Analysis

The molecular structure of 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid would include two Boc-protected amine groups and a heptanedioic acid backbone. The Boc groups are bulky and can influence the overall conformation and reactivity of the molecule. The heptanedioic acid moiety provides a flexible linker that could allow for the incorporation of this compound into larger structures or as a spacer in peptide synthesis.

Chemical Reactions Analysis

The Boc-protected amines in the compound are likely to be involved in reactions typical of protected amines, such as deprotection under acidic conditions or further reactions with other nucleophiles or electrophiles. The heptanedioic acid part of the molecule could undergo reactions typical of carboxylic acids, such as esterification or amidation. The specific reactivity would depend on the other reactants and conditions used.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid would be influenced by its molecular structure. The Boc groups would make the compound relatively non-polar and bulky, which could affect its solubility in various solvents. The presence of two carboxylic acid groups would contribute to the compound's acidity and could lead to the formation of salts or zwitterions at different pH levels. The exact properties would need to be determined experimentally.

Scientific Research Applications

Synthesis and Complexation

2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid plays a crucial role in the synthesis of various complex compounds. It has been used in the preparation of vic-dioxime, which shows potential in forming transition metal complexes with metals like Ni(II), Pd(II), Cu(II), Co(II), and Pt(II). These complexes have been found to be soluble in common organic solvents, indicating their potential for diverse applications in coordination chemistry (Musluoǧlu & Bekaroğlu, 1996).

Methodology in Organic Chemistry

This compound is also significant in the development of new methodologies in organic chemistry. For instance, it's utilized in an improved method for preparing guanidines, aiding in the formation of bis-Boc protected guanidine from amino compounds (Kim & Qian, 1993). Furthermore, it contributes to the synthesis of enantiopure non-natural alpha-amino acids, showcasing its versatility in organic synthesis (Constantinou-Kokotou et al., 2001).

Ring-Opening Metathesis Polymerization

In polymer science, 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid is a key player in ring-opening metathesis polymerization. It has been used in synthesizing amino acid-derived norbornene diester derivatives, leading to polymers with high molecular weights in good yields (Sutthasupa et al., 2007).

Synthesis of Chiral and Pharmaceutical Compounds

This compound is integral in synthesizing chiral and pharmaceutical compounds. For example, its derivatives have been used in the asymmetric hydrogenation of functionalized alkenes, which is vital for the preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012). It also plays a role in the synthesis of hydroxylamine and hydroxamic acid derivatives, essential in medicinal chemistry (Staszak & Doecke, 1994).

Structural Analysis and Materials Science

In the field of structural analysis and materials science, compounds derived from 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid have been studied for their unique molecular structures. For instance, the study of di-tert-butyl N-[2,6-bis(methoxymethoxy)phenyl]iminodiacetate provides insights into molecular symmetries and orientations, relevant for designing complex molecular architectures (Capuano et al., 2009).

properties

IUPAC Name

2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O8/c1-16(2,3)26-14(24)18-10(12(20)21)8-7-9-11(13(22)23)19-15(25)27-17(4,5)6/h10-11H,7-9H2,1-6H3,(H,18,24)(H,19,25)(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAZYQMVLYCKHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625742
Record name 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid

CAS RN

98469-29-5
Record name 2,6-Bis[(tert-butoxycarbonyl)amino]heptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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